molecular formula C5H9NO2 B2597113 Oxolane-3-carboxamide CAS No. 871677-92-8

Oxolane-3-carboxamide

Cat. No.: B2597113
CAS No.: 871677-92-8
M. Wt: 115.132
InChI Key: DUXPFRRFZLRICX-BYPYZUCNSA-N
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Description

Oxolane-3-carboxamide, also known as tetrahydro-3-furancarboxamide, is a chemical compound with the molecular formula C5H9NO2. It is a derivative of oxolane, a five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxolane-3-carboxamide can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran with a suitable amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carboxamide group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Oxolane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Tetrahydrofuran-3-carboxamide: Shares a similar structure but differs in functional groups.

    Oxolane-2-carboxamide: Another derivative of oxolane with a carboxamide group at a different position.

    Furan-3-carboxamide: Contains a furan ring instead of an oxolane ring.

Uniqueness: Oxolane-3-carboxamide is unique due to its specific ring structure and functional group placement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXPFRRFZLRICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871677-92-8
Record name oxolane-3-carboxamide
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